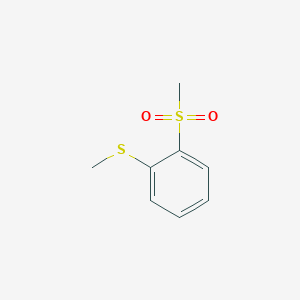
Benzene, 1-(methylsulfonyl)-2-(methylthio)-
Description
Benzene, 1-(methylsulfonyl)-2-(methylthio)- is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group and a methylthio group
Properties
CAS No. |
60036-47-7 |
|---|---|
Molecular Formula |
C8H10O2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
1-methylsulfanyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H10O2S2/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3 |
InChI Key |
OQGCGRKNNQTTGY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(methylsulfonyl)-2-(methylthio)- typically involves the introduction of the methylsulfonyl and methylthio groups onto a benzene ring. One common method is the sulfonation of benzene followed by thiolation. The reaction conditions often require the use of strong acids or bases and specific catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(methylsulfonyl)-2-(methylthio)- may involve large-scale sulfonation and thiolation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(methylsulfonyl)-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-(methylsulfonyl)-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(methylsulfonyl)-2-(methylthio)- involves its interaction with molecular targets through its functional groups. The methylsulfonyl and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for further study.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(methylsulfonyl)-2-(methylthio)-: Characterized by the presence of both methylsulfonyl and methylthio groups.
Benzene, 1-(methylsulfonyl)-: Contains only the methylsulfonyl group.
Benzene, 2-(methylthio)-: Contains only the methylthio group.
Uniqueness
Benzene, 1-(methylsulfonyl)-2-(methylthio)- is unique due to the presence of both functional groups, which confer distinct chemical properties and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


